molecular formula C9H11FN2O B1406042 3-amino-N-ethyl-5-fluorobenzamide CAS No. 1499211-62-9

3-amino-N-ethyl-5-fluorobenzamide

Cat. No. B1406042
M. Wt: 182.19 g/mol
InChI Key: GXSBQFDXNYFICA-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-5-fluorobenzamide is a chemical compound with the molecular formula C9H11FN2O . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 3-amino-N-ethyl-5-fluorobenzamide is 182.19 . The structure of this compound can be analyzed using various spectroscopic methods . For a detailed structural analysis, techniques such as NMR, IR, and mass spectrometry could be used.


Physical And Chemical Properties Analysis

The physical and chemical properties of amines can provide some insight into the properties of 3-amino-N-ethyl-5-fluorobenzamide. Amines have the ability to participate in hydrogen bonding, which can affect their boiling points and solubility . For specific properties of 3-amino-N-ethyl-5-fluorobenzamide, specialized databases or experimental measurements would be needed.

Scientific Research Applications

DNA Damage Repair and Cell Transformation

  • Effect on Toxicity and Transformation in Cells: 3-Aminobenzamide, a potent inhibitor of nuclear poly ADP-ribosyl synthetase, was found to alter the toxic and transforming effects of certain chemicals in BALB/3T3 clone A31-1 cells. It enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate while having minimal effects on the toxicity induced by 3-methylcholanthrene. Additionally, it significantly enhanced ethyl methanesulfonate-induced transformation but did not enhance transformation by 3-methylcholanthrene. These findings highlight the role of poly ADP-ribosyl synthetase in DNA damage repair and the chemical induction of transformation in vitro (Lubet et al., 1984).

Antitumor Activity

  • Synthesis and Antitumor Effects: A series of amino acid ester derivatives containing 5-fluorouracil, synthesized using specific chemical methods, showed in vitro antitumor activity against leukemia HL-60 and liver cancer BEL-7402 cells. One particular derivative displayed a more inhibitory effect against BEL-7402 than 5-FU (Xiong et al., 2009).

Imaging and Radioligands

  • PET Imaging of σ Receptors: N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, synthesized from fluoro-substituted benzoyl chloride, demonstrated high affinity and selectivity for σ receptors. It was evaluated as a potential ligand for positron emission tomography (PET) imaging of σ receptors in humans. This compound's uptake in various organs was consistent, and it showed potential as a potent σ receptor radioligand (Shiue et al., 1997).

Safety And Hazards

While specific safety and hazard information for 3-amino-N-ethyl-5-fluorobenzamide is not available, it’s important to handle all chemical substances with care. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes .

properties

IUPAC Name

3-amino-N-ethyl-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-2-12-9(13)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSBQFDXNYFICA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-ethyl-5-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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